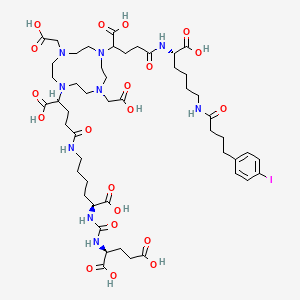

Psma-DA1

Descripción

Propiedades

Fórmula molecular |

C50H76IN9O20 |

|---|---|

Peso molecular |

1250.1 g/mol |

Nombre IUPAC |

(2S)-2-[[(1S)-1-carboxy-5-[[4-carboxy-4-[7-[1-carboxy-4-[[(1S)-1-carboxy-5-[4-(4-iodophenyl)butanoylamino]pentyl]amino]-4-oxobutyl]-4,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]butanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C50H76IN9O20/c51-33-12-10-32(11-13-33)6-5-9-39(61)52-20-3-1-7-34(45(70)71)54-41(63)18-16-38(49(78)79)60-28-24-57(30-43(66)67)22-26-59(27-23-58(25-29-60)31-44(68)69)37(48(76)77)15-17-40(62)53-21-4-2-8-35(46(72)73)55-50(80)56-36(47(74)75)14-19-42(64)65/h10-13,34-38H,1-9,14-31H2,(H,52,61)(H,53,62)(H,54,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H2,55,56,80)/t34-,35-,36-,37?,38?/m0/s1 |

Clave InChI |

OHPZZCRXHKZSRE-INZPCORDSA-N |

SMILES isomérico |

C1CN(CCN(CCN(CCN1CC(=O)O)C(CCC(=O)N[C@@H](CCCCNC(=O)CCCC2=CC=C(C=C2)I)C(=O)O)C(=O)O)CC(=O)O)C(CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O |

SMILES canónico |

C1CN(CCN(CCN(CCN1CC(=O)O)C(CCC(=O)NC(CCCCNC(=O)CCCC2=CC=C(C=C2)I)C(=O)O)C(=O)O)CC(=O)O)C(CCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |

Origen del producto |

United States |

In Vitro Characterization and Molecular Interactions

PSMA Binding Affinity and Selectivity

The binding affinity and selectivity of Psma-DA1 for PSMA are key parameters determining its ability to target and deliver a payload to PSMA-expressing cells. Studies often utilize radiolabeled versions of this compound, such as [¹¹¹In]In-PSMA–DA1, to quantify these interactions acs.org.

Kinetic Binding Assays (e.g., Kd determination)

Kinetic binding assays, including the determination of the equilibrium dissociation constant (Kd), provide quantitative measures of the strength of the reversible binding interaction between this compound and PSMA. A lower Kd value indicates a higher binding affinity. Studies have reported Kd values for radiolabeled this compound and its analogues on PSMA-expressing cells acs.orgresearchgate.net. For instance, [¹¹¹In]In-PSMA–DA1 has a reported Kd of 89.4 nM acs.orgresearchgate.net. A related compound, [¹¹¹In]In-PNT-DA1, which includes a lipophilic linker, showed an increased PSMA affinity with a Kd of 8.20 nM compared to [¹¹¹In]In-PSMA–DA1 acs.orgresearchgate.net.

Saturation Binding Studies on PSMA-Expressing Cell Lines (e.g., LNCaP)

Saturation binding studies are performed on cell lines that express PSMA, such as LNCaP cells, to determine the total number of binding sites and the binding affinity (Kd) under equilibrium conditions acs.orgmdpi.com. These studies involve incubating increasing concentrations of a radiolabeled ligand with a fixed number of cells. [¹¹¹In]In-PSMA–DA1 has shown significant binding to LNCaP cells, which are PSMA-positive, in contrast to minimal binding to PSMA-negative cell lines like PC-3 cells, demonstrating its PSMA selectivity acs.org.

Competition Studies with PSMA Inhibitors (e.g., 2-PMPA)

Competition binding assays are used to confirm the specificity of this compound binding to PSMA and to compare its binding potency with known PSMA inhibitors like 2-(phosphonomethyl)pentanedioic acid (2-PMPA) acs.orgresearchgate.net. In these studies, the binding of a radiolabeled PSMA ligand is measured in the presence of varying concentrations of the competitor molecule. The binding of [¹¹¹In]In-PSMA–DA1 to LNCaP cells was significantly reduced by the addition of 2-PMPA, confirming that the binding is specific to PSMA acs.org. This indicates that this compound binds to the same site or an allosteric site influenced by 2-PMPA binding.

Comparative Binding Profiles with Other PSMA Ligands

Comparing the binding profile of this compound with other established PSMA ligands provides context for its potential clinical utility. Studies have compared the binding of [¹¹¹In]In-PSMA–DA1 to LNCaP cells with that of [¹¹¹In]In-PSMA-617, another widely studied PSMA-targeting agent acs.org. In one study, [¹¹¹In]In-PSMA-617 showed greater binding to LNCaP cells than [¹¹¹In]In-PSMA–DA1 acs.org. However, the introduction of an albumin-binding moiety in this compound is intended to influence pharmacokinetics and potentially enhance tumor accumulation and retention despite potentially lower in vitro binding affinity compared to some other ligands acs.orgacs.orgresearchgate.net.

Cellular Internalization and Retention Mechanisms

Beyond initial binding, the ability of a PSMA-targeting agent to be internalized by the cell and subsequently retained is critical for delivering a therapeutic payload. PSMA is known to undergo internalization upon ligand binding biorxiv.orgup.ac.za.

Time-Dependent Cellular Uptake Studies

Time-dependent cellular uptake studies measure the accumulation of this compound within PSMA-expressing cells over a specific period nih.govmdpi.com. These studies typically involve incubating cells with a radiolabeled form of the compound and measuring the intracellular radioactivity at different time points. While specific time-course data for this compound itself in the provided search results are limited regarding detailed kinetics, studies on similar PSMA-targeted agents with albumin binders have demonstrated time-dependent uptake in PSMA-positive cells mdpi.commdpi.com. The presence of an albumin-binding moiety in this compound is hypothesized to prolong its circulation time, which could indirectly influence the total cellular uptake over extended periods by increasing the exposure time of PSMA-expressing cells to the compound acs.orgresearchgate.netnih.gov. Internalization of PSMA-targeted agents often occurs via receptor-mediated endocytosis, leading to the entrapment of the compound within intracellular vesicles biorxiv.org.

Albumin Binding and Plasma Protein Interaction Studies

This compound is designed to include an albumin-binding moiety to influence its pharmacokinetic properties acs.org. Studies have confirmed the interaction of this compound with albumin and plasma proteins acs.orgnih.govnih.gov.

Evaluation of Reversible Albumin Binding

The albumin-binding moiety in this compound, an (iodophenyl)butyric acid derivative, is intended to facilitate reversible binding to albumin in the blood acs.orgnih.gov. This reversible binding is a key mechanism hypothesized to enhance the blood retention of radioligands and improve delivery to the target tissue acs.orgnih.gov. Studies comparing [111In]In-PSMA-DA1 with a corresponding non-ALB-conjugated compound ([111In]In-PSMA-DB) have shown that the introduction of the albumin-binding moiety resulted in significantly greater binding to plasma proteins acs.org.

Research evaluating analogues of PSMA-NAT-DA1 (PNT-DA1), a related compound also containing an albumin binder, demonstrated that the binding affinity for human serum albumin (HSA) varied depending on the specific albumin-binding moiety used nih.gov. High affinity for mouse plasma proteins was observed for these analogues compared to their counterparts without an albumin-binding moiety nih.gov. These findings support the role of the albumin-binding moiety in mediating interaction with plasma proteins, including albumin.

Furthermore, a study comparing [111In]In-PNT-DA1 (with a reversible albumin binder) and [111In]In-PNT-DM-HSA (covalently bound to HSA) suggested that moderate reversible binding to albumin, as intended with the ALB moiety in this compound and PNT-DA1, may be more critical for enhancing tumor accumulation compared to covalent binding nih.gov.

Influence of Albumin-Binding Moiety on Radioligand Stability in Plasma

The presence of the albumin-binding moiety in this compound has been evaluated for its influence on the radioligand's stability in plasma. Studies using mouse plasma have shown favorable stability for both [111In]In-PSMA-DA1 and [90Y]Y-PSMA-DA1 after incubation for 24 hours acs.org. Similarly, [111In]In-PNT-DA1 analogues, which also contain an albumin binder, exhibited high stability in mouse plasma after 24 hours nih.govpatsnap.com. These results suggest that the introduction of the albumin-binding moiety, or the linker structures associated with it in related compounds like PNT-DA1 derivatives, does not negatively impact the radiochemical stability of the compound in plasma acs.org.

In Vitro Radiochemical Stability and Integrity

The radiochemical stability and integrity of this compound labeled with different radioisotopes have been assessed in vitro. [111In]In-PSMA-DA1 and [90Y]Y-PSMA-DA1 have shown favorable stability when incubated in mouse plasma acs.org. The stability of [111In]In-PNT-DA1, a compound structurally related to this compound and also containing an albumin binder, has been reported as high, maintaining over 97% radiochemical purity (RCP) over 6 days researchgate.net.

Radiolabeling procedures for this compound with 111In, 90Y, and 225Ac have been described, achieving favorable radiochemical yields and high radiochemical purities acs.org. For example, [111In]In-PSMA-DA1 and [90Y]Y-PSMA-DA1 were obtained with radiochemical purities of >95% acs.org. These findings indicate that this compound can be reliably labeled with relevant radioisotopes while maintaining its structural integrity in vitro, particularly in biological matrices like plasma.

Radiochemical Purity of Radiolabeled this compound

| Radioligand | Matrix | Incubation Time | Radiochemical Purity | Citation |

| [111In]In-PSMA-DA1 | Mouse Plasma | 24 hours | Favorable Stability | acs.org |

| [90Y]Y-PSMA-DA1 | Mouse Plasma | 24 hours | Favorable Stability | acs.org |

| [111In]In-PNT-DA1 | Not specified | 6 days | >97% | researchgate.net |

| [111In]In-PNT-DA1 | Mouse Plasma | 24 hours | High Stability | nih.govpatsnap.com |

Preclinical in Vivo Evaluation and Pharmacodynamics

Animal Models for Prostate Cancer Research

Studies evaluating Psma-DA1 have primarily utilized prostate cancer xenograft models in mice. A common model employed is the LNCaP xenograft model, which involves implanting human prostate cancer cells (LNCaP) known to express PSMA into immunocompromised mice. acs.org This model allows for the assessment of the radioligand's targeting specificity and accumulation in PSMA-positive tumors in a living system. For comparative purposes, PSMA-negative tumor models, such as those derived from PC-3 cells, have also been used to demonstrate the PSMA-specific uptake of this compound. acs.org

Biodistribution Studies

Biodistribution studies are essential for understanding how a radioligand is distributed, metabolized, and excreted within a living organism over time. These studies provide critical data on the uptake and retention of the compound in target tissues (tumors) and non-target organs.

Organ-Specific Radioligand Distribution Profiles

Preclinical biodistribution studies with radiolabeled this compound, such as [111In]In-Psma-DA1, have shown its distribution across various organs in LNCaP tumor-bearing mice. The introduction of an albumin-binding (ALB) moiety in this compound resulted in significantly greater blood retention compared to a corresponding non-ALB-conjugated compound, [111In]In-PSMA-DB. acs.org For instance, blood retention of [111In]In-Psma-DA1 was 31.14% injected dose (ID)/g at 1 hour and 13.98% ID/g at 24 hours post-injection, while [111In]In-PSMA-DB showed lower values of 3.33% ID/g at 1 hour and 0.68% ID/g at 24 hours post-injection. acs.org This increased blood retention contributes to altered distribution kinetics in other organs. While both molecules showed similar renal uptake at the peak time point, the radioactivity of [111In]In-Psma-DA1 was cleared slower from the kidneys compared to [111In]In-PSMA-DB. acs.org The ALB moiety also led to enhanced radioactivity accumulation in other organs, including the spleen, heart, and lungs. acs.org

Below is a table summarizing representative organ distribution data for [111In]In-Psma-DA1 and [111In]In-PSMA-DB in LNCaP tumor-bearing mice at specific time points:

| Organ | [111In]In-Psma-DA1 (%ID/g) at 1 h | [111In]In-Psma-DA1 (%ID/g) at 24 h | [111In]In-PSMA-DB (%ID/g) at 1 h | [111In]In-PSMA-DB (%ID/g) at 24 h |

| Blood | 31.14 | 13.98 | 3.33 | 0.68 |

| Kidney | - | - | 59.15 (peak at 1h) | - |

| Tumor | - | 12.55 | 3.36 (at 1h) | - |

| Spleen | Enhanced accumulation | Enhanced accumulation | - | - |

| Heart | Enhanced accumulation | Enhanced accumulation | - | - |

| Lungs | Enhanced accumulation | Enhanced accumulation | - | - |

Note: Specific values for all organs and time points were not available in the provided snippets, hence '-' is used where data was not explicitly stated for that time point/compound combination. Peak kidney uptake for [111In]In-Psma-DA1 was 63.51% ID/g at 4 hours. acs.org

Tumor Uptake and Retention Kinetics

[111In]In-Psma-DA1 has demonstrated significantly greater tumor uptake and retention in LNCaP xenografts compared to its non-ALB-conjugated counterpart, [111In]In-PSMA-DB. acs.org Tumor uptake values for [111In]In-Psma-DA1 were 12.55% ID/g at 24 hours and 4.69% ID/g at 192 hours post-injection. acs.org In contrast, [111In]In-PSMA-DB showed lower tumor uptake values of 3.36% ID/g at 1 hour and 0.83% ID/g at 192 hours post-injection. acs.org The area under the curve (AUC) for tumor uptake of [111In]In-Psma-DA1 (752.0% ID/g·h) was markedly greater than that of [111In]In-PSMA-DB (140.8% ID/g·h), indicating the substantial impact of the albumin-binding moiety on enhancing tumor accumulation and retention. acs.org this compound and PSMA-DB also showed higher uptake in PSMA-positive LNCaP tumors compared to PSMA-negative PC-3 tumors. acs.org

Comparative Biodistribution with Non-Albumin-Conjugated Compounds

The inclusion of an albumin-binding moiety in this compound leads to distinct pharmacokinetic differences when compared to non-ALB-conjugated PSMA ligands like PSMA-DB and PSMA-617. acs.orgnih.gov As noted, [111In]In-Psma-DA1 exhibited higher blood retention and significantly greater tumor uptake and retention than [111In]In-PSMA-DB. acs.org When compared to [111In]In-PSMA-617, [111In]In-Psma-DA1 showed higher blood retention, but the renal uptake of [111In]In-PSMA-617 at its peak time point (305% ID/g at 1 hour) was much greater than that of [111In]In-Psma-DA1 (63.5% ID/g at 4 hours). acs.org The more rapid tissue biodistribution and excretion of [111In]In-PSMA-617 resulted in a much lower blood AUC value (54.2% ID/g·h) compared to [111In]In-Psma-DA1 (761.5% ID/g·h). acs.org While the renal and tumor AUC values of [111In]In-PSMA-617 were higher than those of [111In]In-Psma-DA1, this compound demonstrated an improved biodistribution profile in terms of the tumor/kidney AUC value ratio. acs.org

Analysis of Tumor-to-Organ Ratios

Tumor-to-organ ratios are crucial indicators of the potential for targeted delivery and minimizing off-target effects. mdpi.com [111In]In-Psma-DA1 exhibited an improved biodistribution compared to [111In]In-PSMA-617 in terms of the tumor/kidney AUC value ratio (0.490 vs 0.370). acs.org This suggests a more favorable balance between tumor accumulation and kidney exposure for this compound based on the integrated activity over time. While specific tumor-to-organ ratios at various time points can be derived from the percentage injected dose per gram data, the improved tumor/kidney AUC ratio highlights a potential advantage for this compound. acs.org

Preclinical Imaging Applications (Diagnostic Component)

Preclinical imaging studies have been conducted to evaluate the diagnostic potential of radiolabeled this compound. Single-photon emission computed tomography (SPECT)/CT imaging performed with [111In]In-Psma-DA1 in LNCaP tumor-bearing mice demonstrated clear visualization of the LNCaP tumors at 24 hours post-injection. acs.org Although renal radioactivity accumulation was also observed, it decreased at 48 hours post-injection. acs.org These imaging results corresponded with the findings from the biodistribution studies, confirming the specific uptake of [111In]In-Psma-DA1 in PSMA-expressing tumors. acs.org In contrast, SPECT imaging with the non-ALB-conjugated [111In]In-PSMA-DB provided clear images of the kidneys but not the tumors, further emphasizing the enhanced tumor targeting and retention achieved with the albumin-binding moiety in this compound. acs.org

Single-Photon Emission Computed Tomography (SPECT) Imaging

SPECT imaging studies utilizing [111In]In-PSMA-DA1 have been performed in LNCaP tumor-bearing mice to assess the compound's ability to visualize PSMA-expressing tumors. [111In]In-PSMA-DA1 demonstrated significantly greater tumor uptake and retention compared to a corresponding non-albumin-conjugated compound, PSMA-DB.

Positron Emission Tomography (PET) Imaging with this compound Analogues

While the primary preclinical evaluation of this compound for imaging discussed in the search results focused on SPECT with [111In], other PSMA-targeting ligands have been extensively evaluated for PET imaging with radionuclides like 68Ga and 18F. These studies demonstrate the broader application of PSMA-targeted agents in PET. However, specific preclinical PET imaging data using this compound or direct this compound analogues labeled for PET were not prominently featured in the provided search results focusing on this compound itself. The inclusion of an albumin binder in this compound is designed to influence its pharmacokinetics, potentially affecting optimal imaging time points compared to ligands without this feature.

Image Quality Assessment and Tumor Visualization Capability

SPECT imaging performed with [111In]In-PSMA-DA1 in LNCaP tumor-bearing mice produced clear tumor images. This indicates that this compound, when appropriately labeled, is capable of specifically targeting PSMA-expressing tumors and providing sufficient contrast for visualization in preclinical imaging settings. Renal radioactivity accumulation was also observed, which is consistent with the known excretion route and PSMA expression in kidneys, though kidney activity decreased at later time points.

Preclinical Therapeutic Efficacy (Therapeutic Component)

The therapeutic potential of this compound has been evaluated in preclinical models by labeling it with therapeutic radionuclides, specifically the beta-emitter 90Y and the alpha-emitter 225Ac. These studies aimed to assess the ability of the radiolabeled compound to inhibit tumor growth in xenograft models.

Evaluation of Tumor Growth Inhibition in Xenograft Models

Administration of both [90Y]Y-PSMA-DA1 and [225Ac]Ac-PSMA-DA1 resulted in marked inhibition of tumor growth in LNCaP tumor-bearing mice. These findings highlight the potential of this compound as a scaffold for delivering therapeutic radiation to PSMA-positive tumors.

Radiotherapeutic Effects of Alpha-Emitting Radionuclides (e.g., 225Ac-PSMA-DA1)

[225Ac]Ac-PSMA-DA1 demonstrated significant antitumor effects in preclinical tumor mouse models. Notably, [225Ac]Ac-PSMA-DA1 exhibited antitumor activity at a lower radioactivity level (20 kBq/mouse) compared to the clinically investigated [225Ac]Ac-PSMA-617, which showed antitumor activity at higher levels (≥40 kBq/mouse). This suggests a potentially enhanced therapeutic potency for [225Ac]Ac-PSMA-DA1 in these models. The therapeutic effects of [225Ac]Ac-PSMA-DA1 were markedly greater than those observed with 90Y-therapy in the same study, and no significant toxicity was observed at the 20 kBq dose.

Radiotherapeutic Effects of Beta-Emitting Radionuclides (e.g., 90Y-PSMA-DA1)

Treatment of LNCaP tumor-bearing mice with [90Y]Y-PSMA-DA1 also resulted in significant inhibition of tumor growth compared to the vehicle control group. At a dose of 3.7 MBq, [90Y]Y-PSMA-DA1 exhibited marked antitumor effects, although the tumors gradually grew over time, suggesting moderate therapeutic effects at this dose. A higher dose of 7.4 MBq [90Y]Y-PSMA-DA1 resulted in marked toxicity, with mice dying within 12 days. This indicates a dose-dependent therapeutic effect and highlights the need for careful dose optimization for beta-emitting this compound conjugates.

The following table summarizes key preclinical findings from the evaluation of this compound and related compounds:

| Compound | Radionuclide | Application | Key Finding (vs. control or comparator) | Model System | Reference |

| This compound | 111In | SPECT Imaging | Greater tumor uptake and retention than non-ALB compound (PSMA-DB). | LNCaP xenograft mice | |

| This compound | 111In | SPECT Imaging | Clear visualization of LNCaP tumors. | LNCaP xenograft mice | |

| This compound | 90Y | Radiotherapy | Inhibited tumor growth. | LNCaP xenograft mice | |

| This compound | 225Ac | Radiotherapy | Inhibited tumor growth; Antitumor effects at lower dose than [225Ac]Ac-PSMA-617. | LNCaP xenograft mice | |

| This compound | 225Ac | Radiotherapy | Markedly greater therapeutic effects than 90Y-therapy at tested doses. | LNCaP xenograft mice | |

| PSMA-DB | 90Y | Radiotherapy | Inhibited tumor growth (less effectively than [90Y]Y-PSMA-DA1). | LNCaP xenograft mice | |

| PSMA-NAT-DA1 (PNT-DA1) | 111In | Imaging | Markedly high tumor accumulation (131.6% ID/g at 48h). | LNCaP xenograft mice |

Dose-Response Relationships in Preclinical Radiotherapy

Studies evaluating the therapeutic efficacy of this compound labeled with alpha-emitting radionuclide 225Ac have investigated dose-response relationships in preclinical tumor models. acs.org Treatment with [225Ac]Ac-PSMA-DA1 significantly inhibited tumor growth in a preclinical mouse model. acs.org Notably, antitumor effects were observed at a radioactivity level of 20 kBq/mouse. acs.org This suggests that [225Ac]Ac-PSMA-DA1 can exert therapeutic effects at relatively low doses in these models. acs.org

Comparative Antitumor Effects with Gold Standard PSMA Agents (e.g., 225Ac-PSMA-617)

A key aspect of the preclinical evaluation of this compound has been the comparison of its antitumor effects with established PSMA-targeting agents, such as PSMA-617. acs.orgresearchgate.netnih.gov In mouse models, [225Ac]Ac-PSMA-DA1 demonstrated antitumor effects at a lower radioactivity level (20 kBq/mouse) compared to [225Ac]Ac-PSMA-617, which required higher radioactivity levels (≥40 kBq/mouse) to produce antitumor activity in mice. acs.org While direct comparisons can be influenced by factors such as the mouse strain used, these results suggest that this compound may offer enhanced therapeutic potency at lower doses in preclinical settings compared to PSMA-617. acs.org

It is worth noting that a subsequent compound, PSMA-NAT-DA1 (PNT-DA1), which was designed by introducing a lipophilic linker into this compound, showed superior antitumor effects compared to both [225Ac]Ac-PSMA-DA1 and [225Ac]Ac-PSMA-617 at a dose of 2.5 kBq in preclinical models. researchgate.netnih.govacs.orgx-mol.net This indicates ongoing efforts to further improve upon the efficacy of PSMA-targeted radioligands.

Pharmacokinetic Modeling in Preclinical Systems

Pharmacokinetic studies in preclinical models, primarily mice, have been conducted to understand the distribution, retention, and clearance of this compound when labeled with different radionuclides. acs.orgacs.org The inclusion of an albumin-binding moiety in the design of this compound was intended to modify its pharmacokinetics, particularly to increase blood residence time and enhance tumor retention. acs.orgacs.orgresearchgate.net

Blood Residence Time and Clearance Kinetics

[111In]In-PSMA-DA1 exhibited greater blood retention compared to a corresponding non-albumin-conjugated compound (PSMA-DB). acs.org Compared to [111In]In-PSMA-617, [111In]In-PSMA-DA1 showed more rapid tissue biodistribution and excretion, with no marked radioactivity observed in most organs or tumors at early time points, except for the kidneys. acs.org However, another study comparing [111In]In-PNT-DA1 (a derivative of this compound) and [111In]In-PSMA-DA1 with [111In]In-PSMA-617 reported that both albumin-binding compounds showed higher blood retention than [111In]In-PSMA-617. researchgate.netresearchgate.net This suggests that the albumin-binding moiety contributes to increased blood circulation time. researchgate.netresearchgate.net

Area Under the Curve (AUC) Analysis in Blood, Tumor, and Organs

AUC analysis provides a measure of the total exposure of different tissues to the radioligand over time. For [111In]In-PSMA-DA1, the blood AUC value (761.5% ID/g·h) was significantly higher than that of [111In]In-PSMA-617 (54.2% ID/g·h), reflecting the increased blood retention due to the albumin binder. acs.org

In LNCaP tumor-bearing mice, [111In]In-PSMA-DA1 showed greater uptake and retention in tumors compared to its non-ALB-conjugated counterpart (PSMA-DB). acs.org Tumor uptake for [111In]In-PSMA-DA1 was 12.55% ID/g at 24 h post injection, while for [111In]In-PSMA-DB it was 3.36% ID/g at 1 h post injection. acs.org However, the tumor AUC value of [111In]In-PSMA-DA1 was reported to be lower than that of [111In]In-PSMA-617 in the same mouse strain. acs.org

Regarding off-target accumulation, the introduction of the albumin-binding moiety in this compound led to enhanced radioactivity accumulation in organs such as the spleen, heart, and lungs compared to the non-ALB-conjugated compound. acs.org Clearance from the kidneys was also slower for [111In]In-PSMA-DA1 than for PSMA-DB, resulting in higher renal AUC values (1535 vs 991.1% ID/g·h). acs.org Despite the higher renal AUC, [111In]In-PSMA-DA1 exhibited an improved biodistribution compared to [111In]In-PSMA-617 in terms of the tumor/kidney AUC value ratio (0.490 vs 0.370). acs.org

The biodistribution data for [111In]In-PSMA-DA1 and [111In]In-PSMA-617 in LNCaP tumor-bearing mice are summarized in the table below, showing percentage of injected dose per gram (% ID/g) in various organs and tumors at different time points.

| Tissue | [111In]In-PSMA-DA1 (% ID/g) @ 4 h | [111In]In-PSMA-DA1 (% ID/g) @ 24 h | [111In]In-PSMA-617 (% ID/g) @ 1 h | [111In]In-PSMA-617 (% ID/g) @ 4 h | [111In]In-PSMA-617 (% ID/g) @ 24 h |

| Blood | 182.6 | 15.3 | 1.7 | 0.5 | 0.1 |

| Tumor (LNCaP) | 16.9 | 12.6 | 14.4 | 10.6 | 10.6 |

| Kidney | 63.5 | 25.6 | 305.0 | 109.8 | 27.6 |

| Spleen | 26.1 | 11.5 | 0.9 | 0.5 | 0.2 |

| Liver | 17.2 | 6.4 | 3.5 | 2.3 | 1.1 |

| Muscle | 2.3 | 0.8 | 0.2 | 0.1 | 0.0 |

| Bone | 5.5 | 2.2 | 1.0 | 0.5 | 0.2 |

| Lung | 13.0 | 4.3 | 1.3 | 0.7 | 0.3 |

| Heart | 11.0 | 3.6 | 1.0 | 0.5 | 0.2 |

| Stomach | 2.0 | 0.7 | 0.3 | 0.2 | 0.1 |

| Intestine | 3.1 | 1.3 | 1.1 | 0.6 | 0.3 |

| Carcass | 2.1 | 0.8 | 0.3 | 0.2 | 0.1 |

Data derived from search results acs.org. Note that the time points for peak uptake and clearance kinetics can vary between compounds.

Target Specificity and Off-Target Accumulation in Preclinical Models

This compound is designed to target prostate-specific membrane antigen (PSMA), a protein highly overexpressed on the surface of prostate cancer cells. acs.orgnih.govresearchgate.netmdpi.commayoclinic.org Preclinical studies have evaluated the specificity of this compound for PSMA-positive tumors and assessed its accumulation in off-target tissues. acs.orgdovepress.com

PSMA Selectivity in Tumor Models

In LNCaP tumor-bearing mice (LNCaP cells are PSMA-positive), [111In]In-PSMA-DA1 showed significantly greater tumor uptake and retention compared to a corresponding non-ALB-conjugated compound (PSMA-DB) and also accumulated more in LNCaP tumors than in PC-3 tumors (PSMA-negative). acs.org Specifically, at 24 h post injection, [111In]In-PSMA-DA1 uptake was 12.55% ID/g in LNCaP tumors compared to 2.69% ID/g in PC-3 tumors. acs.org This indicates PSMA-dependent accumulation in tumor models. SPECT imaging with [111In]In-PSMA-DA1 in LNCaP tumor-bearing mice also resulted in clear visualization of PSMA-positive tumors without marked background signals, further supporting its target specificity. acs.org

However, the introduction of the albumin-binding moiety, while enhancing tumor retention, also led to increased radioactivity accumulation in certain healthy organs, such as the spleen, heart, and lungs, compared to the non-ALB-conjugated compound. acs.org Renal accumulation of [111In]In-PSMA-DA1 was also observed, and clearance from the kidneys was slower than that of the non-ALB-conjugated compound. acs.org These findings highlight the trade-offs associated with incorporating albumin binders to improve pharmacokinetics; while tumor uptake and retention are enhanced, there can be increased accumulation in some non-target organs. acs.org The tumor-to-kidney AUC ratio for [111In]In-PSMA-DA1 was found to be improved compared to [111In]In-PSMA-617, suggesting a potentially better therapeutic index despite increased renal residence time compared to the non-ALB compound. acs.org

This compound is a chemical compound that has been investigated in preclinical settings as a prostate-specific membrane antigen (PSMA)-targeting radiotheranostic agent. It incorporates an albumin-binding moiety, which is a strategy used to potentially improve its pharmacokinetic properties, such as increasing tumor accumulation and retention by enhancing blood circulation time through reversible binding to albumin acs.orgnih.govresearchgate.net.

Preclinical evaluations of this compound have been conducted using various radioisotopes, including 111In, 90Y, and 225Ac, to assess its potential for both imaging and therapy acs.orgnih.gov. Studies in mice bearing PSMA-positive tumors have shown that this compound can effectively target these tumors acs.orgnih.gov. When labeled with 111In, this compound demonstrated significantly greater tumor uptake and retention compared to a similar compound without the albumin-binding moiety acs.orgnih.gov. SPECT imaging with [111In]In-PSMA-DA1 in mice produced clear images of PSMA-positive tumors acs.orgnih.gov.

The pharmacodynamic effects of this compound have been evaluated in preclinical tumor models. Administration of [90Y]Y-PSMA-DA1 or [225Ac]Ac-PSMA-DA1 inhibited tumor growth in mice acs.orgnih.gov. Notably, [225Ac]Ac-PSMA-DA1 exhibited antitumor effects at a lower radioactivity level compared to [225Ac]Ac-PSMA-617 in mouse models, suggesting potentially superior therapeutic efficacy, although these comparisons were made in different mouse strains acs.orgnih.gov.

Biodistribution studies are crucial in preclinical evaluation to understand how a compound is distributed, metabolized, and excreted by the body. These studies for this compound have provided insights into its uptake in target tumors and non-target organs.

Preclinical studies have shown that PSMA-targeting agents, including this compound, can lead to accumulation in organs that physiologically express PSMA, such as the kidneys and salivary glands acs.orgmdpi.comresearchgate.netmdpi.com.

Renal uptake is a significant consideration for PSMA-targeted radiopharmaceuticals because the kidneys are a primary route of excretion for many small molecules researchgate.netfrontiersin.orgdovepress.com. High renal uptake can lead to unwanted radiation dose to the kidneys, potentially causing toxicity mdpi.comresearchgate.net. Studies with [111In]In-PSMA-DA1 showed that while renal uptake at the peak time point was lower compared to [111In]In-PSMA-617, the radioactivity took longer to clear from the kidneys, resulting in higher renal AUC values for this compound acs.org. However, the tumor-to-kidney AUC ratio for [111In]In-PSMA-DA1 was reported to be improved compared to [111In]In-PSMA-617 acs.org.

Salivary gland uptake is another important consideration, as PSMA is also expressed in these glands mdpi.commdpi.com. Accumulation of radioactivity in salivary glands can lead to xerostomia (dry mouth), a potential dose-limiting side effect, particularly with alpha-emitting isotopes mdpi.commdpi.com. While some advancements in PSMA-targeted radiotracers, such as monoclonal antibodies, have shown limited uptake in salivary glands, small molecules can exhibit significant uptake mdpi.commdpi.com. Studies investigating the uptake mechanisms of PSMA inhibitors in salivary glands suggest a combination of specific and non-specific uptake mdpi.com.

Data on the biodistribution of [111In]In-PSMA-DA1 in LNCaP tumor-bearing mice at different time points post-injection illustrate the uptake and retention in various organs.

| Organ | 1 h (%ID/g) | 4 h (%ID/g) | 24 h (%ID/g) | 192 h (%ID/g) |

| LNCaP Tumor | - | - | 12.55 | 4.69 |

| PC-3 Tumor | - | - | 2.69 | - |

| Kidney | - | 63.51 | - | - |

| Blood | - | - | - | - |

| Spleen | - | - | - | - |

| Heart | - | - | - | - |

| Lungs | - | - | - | - |

Strategies to reduce off-target accumulation in organs like the kidneys and salivary glands are actively being investigated to improve the therapeutic index of PSMA-targeted radiopharmaceuticals.

One strategy involves the use of blocking agents. These agents are typically non-radioactive molecules that compete with the radiolabeled PSMA ligand for binding sites on PSMA in healthy tissues, thereby reducing the uptake of the radioactive compound in these organs thno.orgbiorxiv.orgnih.gov. 2-(phosphonomethyl)pentanedioic acid (2-PMPA) is a known inhibitor of glutamate (B1630785) carboxypeptidase II (GCPII), which is the enzyme that corresponds to PSMA thno.orgfishersci.fi. Preclinical studies have explored the use of 2-PMPA to block PSMA in kidneys thno.org. Administering 2-PMPA before a PSMA-targeted radiopharmaceutical has shown a reduction in uptake in kidneys and salivary glands without significantly affecting tumor uptake in some preclinical models biorxiv.orgnih.gov.

Mechanisms of Action and Biological Impact

Molecular Mechanisms of PSMA-DA1 Binding and Internalization

This compound functions by binding to the prostate-specific membrane antigen (PSMA) expressed on the surface of cancer cells. researchgate.netdovepress.com PSMA is a well-established target due to its high expression in prostate cancer, especially in advanced stages. mdpi.comhematologyandoncology.netdovepress.com The binding of small molecule ligands, such as the PSMA-targeting component of this compound, to PSMA typically involves interaction with the enzyme's active site, which has a glutamate-urea-X motif. nih.gov

Upon binding to PSMA, the radioligand-receptor complex undergoes internalization via endocytosis, specifically through clathrin-coated pits. hematologyandoncology.netdovepress.comnih.govmdpi.com This internalization process is crucial as it facilitates the delivery of the attached radionuclide directly into the cancer cell, leading to enhanced tumor uptake and retention of radioactivity. nih.govmdpi.comresearchgate.net Studies with PSMA-targeted SPECT agents have shown that the mode of binding can influence the rate and extent of internalization into PSMA-positive cells.

Cellular Responses to Radioligand Therapy with this compound

Radioligand therapy with agents like this compound delivers ionizing radiation directly to PSMA-expressing cancer cells. nih.govnih.gov The cellular response to this radiation involves several mechanisms aimed at inducing cell death.

Radiation-Induced Cell Death Pathways in PSMA-Positive Cells

Ionizing radiation primarily induces cell death through damage to DNA, leading to single and double-strand breaks. urotoday.comfrontiersin.org Alpha-emitting radionuclides, such as 225Ac used with this compound, cause dense ionization and complex, clustered DNA damage with a high proportion of double-strand breaks, which are more difficult for cells to repair compared to the damage caused by beta particles. urotoday.com This can lead to less resistance mechanisms and influence cell survival. urotoday.com

Various cell death modalities can be triggered by ionizing radiation, including apoptosis, autophagy, mitotic catastrophe, and necrosis. urotoday.com Mitotic catastrophe, characterized by the formation of multinucleated cells and micronuclei, is considered a prominent mode of cell death induced by all forms of ionizing radiation. urotoday.com Beyond DNA damage, other mechanisms such as membrane damage, mitochondrial dysfunction, and calcium dysregulation also contribute to cell death following alpha-emitter radiotherapy. urotoday.com

Impact on Tumor Microenvironment

While the primary target of this compound is the PSMA-expressing cancer cell, radioligand therapy can also have an impact on the tumor microenvironment. Ionizing radiation delivered by radioligands can influence the immune response within the tumor, potentially promoting the presentation of neoantigens and tumor-associated antigens, which may trigger an in situ "vaccination" effect. mdpi.com

Furthermore, PSMA itself, expressed on cancer cells, has been shown to influence the tumor microenvironment. PSMA-overexpressing tumors can exhibit characteristics of an immunosuppressive environment, with lower expression of key immune checkpoints and signals involved in immune activation. nih.gov PSMA-positive cells can also shed membrane-derived particles that may function as pro-angiogenic stimuli in tumors. nih.gov The localized radiation from PSMA-targeted therapy could potentially impact these components of the microenvironment, although the precise effects of this compound on the tumor microenvironment require further investigation.

Role of Albumin Binding in Enhancing Tumor Accumulation and Retention

A key design feature of this compound is the inclusion of an albumin-binding (ALB) moiety. researchgate.netnih.govpatsnap.com This moiety is intended to improve the pharmacokinetic profile of the radioligand, leading to enhanced tumor accumulation and retention. researchgate.netnih.govnih.gov

Hypothesized Mechanisms of Prolonged Circulation

The albumin-binding moiety in this compound facilitates reversible binding to serum albumin, the most abundant protein in blood plasma. researchgate.netnih.govresearchgate.net This binding significantly extends the circulation half-life of the radioligand compared to molecules that are rapidly cleared from the bloodstream. researchgate.netnih.govacs.orgthno.org By associating with albumin, the radioligand effectively becomes a larger complex, reducing its renal clearance and increasing its time in systemic circulation. thno.orgmdpi.com This prolonged circulation allows more time for the radioligand to reach and bind to PSMA-expressing tumor cells. researchgate.netnih.govnih.gov

Studies comparing albumin-binding PSMA radioligands to non-albumin-binding counterparts have demonstrated significantly higher blood retention for the albumin-binding agents. researchgate.netnih.gov

Correlation between Albumin-Binding Affinity and Tumor Pharmacokinetics

The relationship between albumin-binding affinity and tumor accumulation of PSMA-targeting radioligands is an area of ongoing research. While strong albumin binding leads to prolonged blood retention, the optimal affinity for maximizing tumor uptake appears to be moderate and reversible, rather than covalent binding. researchgate.netnih.gov

Preclinical studies with this compound and its derivatives have investigated this correlation. For instance, [111In]In-PNT-DA1, a derivative of this compound with a lipophilic linker, showed increased PSMA affinity and markedly high tumor accumulation compared to [111In]In-PSMA-DA1 and [111In]In-PSMA-617 (a non-ALB conjugated radioligand). researchgate.netpatsnap.comnih.govacs.org The tumor accumulation of [111In]In-PNT-DA1 was significantly higher than that of a radioligand covalently bound to albumin, suggesting that moderate reversible binding is crucial for enhancing tumor accumulation. researchgate.netnih.gov

Data from biodistribution studies in tumor-bearing mice illustrate the impact of the albumin-binding moiety on tumor uptake and retention. acs.org

| Radioligand | Tumor Uptake (% ID/g) at 24 h | Tumor Uptake (% ID/g) at 192 h | Tumor AUC (% ID/g·h) |

| [111In]In-PSMA-DA1 | 12.55 acs.org | 4.69 acs.org | 752.0 acs.org |

| [111In]In-PSMA-DB | 3.36 (at 1 h) acs.org | 0.83 acs.org | 140.8 acs.org |

Data extracted from a biodistribution study in LNCaP tumor-bearing mice. acs.org PSMA-DB is a related compound without the albumin-binding moiety. acs.org

This data indicates that [111In]In-PSMA-DA1, with its albumin-binding moiety, demonstrated significantly greater tumor uptake and retention over time compared to a compound without this feature, resulting in a substantially higher tumor AUC. acs.org Further studies exploring the effect of different linker entities and their impact on albumin-binding affinity and subsequent pharmacokinetics of this compound derivatives have also been conducted, suggesting that appropriate linker design can influence albumin binding and tumor-to-kidney ratios. nih.govnih.govacs.org Moderate albumin-binding affinity has been suggested to enhance the tumor/kidney ratio. nih.govacs.org

Future Directions and Translational Perspectives Preclinical Focus

Optimization of PSMA-DA1 Derivatives for Enhanced Therapeutic Index

Optimization efforts for this compound derivatives are primarily focused on improving tumor uptake and retention while minimizing accumulation in healthy organs, particularly the kidneys and salivary glands, which are known to express PSMA. mdpi.comnih.gov

Exploration of Novel Linkers and Albumin-Binding Moieties

The inclusion of an albumin-binding (ALB) moiety in this compound is a key feature designed to prolong blood retention and enhance tumor accumulation. acs.orgpatsnap.com this compound incorporates an (iodophenyl)butyric acid derivative as its albumin binder. acs.orgpatsnap.com Preclinical studies have demonstrated that the introduction of the ALB moiety in this compound leads to significantly greater tumor uptake and retention compared to non-ALB-conjugated counterparts. acs.orgpatsnap.com For instance, [¹¹¹In]In-PSMA-DA1 showed markedly higher tumor accumulation and retention in LNCaP tumor-bearing mice than [¹¹¹In]In-PSMA-DB, a control compound without the ALB moiety. acs.org

Further research is exploring the impact of different linker entities and albumin-binding affinities on the pharmacokinetics and tumor-to-kidney ratios of this compound derivatives. Studies have shown that the introduction of different linkers can affect the binding affinity for albumin and consequently influence the biodistribution. acs.org Moderate albumin-binding affinity appears to enhance the tumor/kidney ratio of the derivatives. acs.org For example, [¹¹¹In]In-PNT-DA3, a this compound derivative with a specific linker, demonstrated a higher tumor/kidney ratio compared to this compound. acs.org This suggests that careful selection and design of linkers and albumin-binding moieties are crucial for optimizing the pharmacokinetic profile and therapeutic index of next-generation PSMA-targeted agents.

| Compound | Albumin Binding Affinity (Relative to [¹¹¹In]In-PNT-DA1) | Tumor/Kidney AUC Ratio (Relative to [¹¹¹In]In-PNT-DA1) |

| [¹¹¹In]In-PNT-DA1 | 1.00 | 1.00 |

| [¹¹¹In]In-PNT-DA2 | Higher | Lower |

| [¹¹¹In]In-PNT-DA3 | Higher | Higher |

| [¹¹¹In]In-PNT-DA4 | Lower | Lower |

| [¹¹¹In]In-PNT-DA5 | Highest | Lower |

Note: Data derived from preclinical studies evaluating this compound derivatives with different linkers and albumin-binding properties. acs.org

Development of Next-Generation PSMA-Targeted Agents

Building upon the foundation of this compound, the development of next-generation PSMA-targeted agents is underway, focusing on improved PSMA affinity and enhanced tumor accumulation. PSMA-NAT-DA1 (PNT-DA1) is one such newly designed agent that introduces a lipophilic linker into the this compound structure. researchgate.netacs.orgnih.gov Preclinical evaluations have shown that PNT-DA1 has an increased PSMA affinity (Kd = 8.20 nM) compared to this compound (Kd = 89.4 nM). researchgate.netacs.orgnih.gov This enhanced affinity translates to markedly high tumor accumulation in preclinical models. researchgate.netnih.gov For instance, [¹¹¹In]In-PNT-DA1 showed a tumor accumulation of 131.6% injected dose/g at 48 h post-injection. researchgate.netnih.gov

The use of alpha-emitting radionuclides like ²²⁵Ac with these next-generation agents is also being explored for their potent cytotoxic effects. acs.orgpatsnap.com Preclinical studies with [²²⁵Ac]Ac-PNT-DA1 have demonstrated superior antitumor effects compared to [²²⁵Ac]Ac-PSMA-DA1 and even [²²⁵Ac]Ac-PSMA-617, which is considered a standard in ²²⁵Ac-endoradiotherapy. researchgate.netnih.gov These findings suggest that structural modifications, such as the introduction of lipophilic linkers, can lead to the development of more effective PSMA-targeted radiotheranostic agents.

Combination Strategies with this compound in Preclinical Models

Investigating combination strategies involving this compound in preclinical models aims to leverage potential synergistic effects and overcome resistance mechanisms, thereby enhancing therapeutic outcomes.

Integration with Conventional Cancer Therapies (e.g., ARATs, DDR inhibitors)

Combining PSMA-targeted radionuclide therapy (TRT) with conventional cancer therapies like androgen receptor axis inhibitors (ARATs) and DNA damage response (DDR) inhibitors is a promising area of preclinical research. nih.govisotopia-global.com The rationale behind combining TRT with DDR inhibitors, such as PARP inhibitors, is based on the ability of TRT to induce DNA damage, which can be further impaired by inhibiting the cell's repair mechanisms. nih.govnih.gov

Preclinical studies have evaluated the combination of PSMA-TRT (using agents like [¹⁷⁷Lu]Lu-PSMA-I&T) with various PARP inhibitors in prostate cancer models. nih.govnih.gov While some studies have shown an increase in DNA breaks with certain combinations, a synergistic effect on in vitro clonogenic survival or cell viability has not always been observed. nih.govnih.gov Furthermore, preclinical in vivo studies combining PSMA-TRT with PARP inhibitors did not consistently demonstrate improved tumor control compared to PSMA-TRT monotherapy. nih.govnih.gov These results highlight the need for extensive preclinical research using diverse PCa models to validate the applicability of such combination strategies. nih.govresearchgate.net

The potential of combining PSMA-targeted RLT with other systemic therapies, including ARPIs and immune modulators, is also being explored to improve the therapeutic index and potentially overcome resistance. nih.gov

Synergistic Effects of Multi-Modality Approaches

Beyond combining with conventional systemic therapies, preclinical research is exploring multi-modality approaches to achieve synergistic effects with PSMA-targeted agents. This can involve integrating different therapeutic modalities or utilizing agents with multiple functional components.

Studies on multimodal PSMA-targeted conjugates are investigating the synergistic potential of combining targeted delivery with different cytotoxic mechanisms. For example, a novel theranostic agent, PSMA-1-MMAE-Pc413, which integrates a PSMA-targeting ligand, a photosensitizer, and a microtubular inhibitor, has shown synergistic cytotoxic effects in PSMA-positive cells in vitro when exposed to light. nih.gov In vivo studies with this agent demonstrated improved therapeutic outcomes in prostate cancer models, surpassing the efficacy of each modality alone. nih.gov This indicates that designing agents with multiple integrated functionalities targeting PSMA can lead to synergistic therapeutic benefits.

The concept of combining different types of radiation, such as alpha and beta emitters, in tandem therapy is also being explored to potentially enhance efficacy and reduce toxicity. advancingnuclearmedicine.com Preclinical studies have shown that combining alpha- and beta-emitting PSMA-targeted radioligands can result in reduced tumor growth compared to using a beta emitter alone. researchgate.net

Advanced Preclinical Imaging Techniques and Methodologies

Advanced preclinical imaging techniques play a crucial role in evaluating the pharmacokinetics, biodistribution, and therapeutic response of PSMA-targeted agents like this compound and its derivatives. Techniques such as SPECT/CT are routinely used to visualize tumor uptake and retention in preclinical models. acs.orgresearchgate.netnih.gov

Preclinical SPECT/CT imaging with [¹¹¹In]In-PSMA-DA1 has enabled clear visualization of PSMA-positive tumors in mice, allowing for the assessment of tumor targeting specificity and duration of retention. acs.orgpatsnap.com This imaging modality is essential for understanding the in vivo behavior of the radioligand and its derivatives. Similarly, SPECT/CT imaging with [¹¹¹In]In-PNT-DA1 has shown clear tumor visualization, correlating with its high tumor accumulation observed in biodistribution studies. researchgate.netnih.gov

Beyond SPECT/CT, other advanced imaging modalities are utilized in preclinical prostate cancer research to gain deeper insights into tumor biology and treatment response. These include high-resolution in vivo and ex vivo MRI techniques, such as functional cardiac imaging, advanced molecular imaging using ¹⁹F and ²³Na MRI, diffusion-weighted imaging (DWI), and diffusion tensor imaging (DTI). ukw.de While these techniques may not be exclusively applied to this compound, they represent the advanced imaging landscape used in preclinical studies to evaluate novel cancer therapies and understand their effects on tumor microenvironment and cellular processes. The integration of such advanced imaging methodologies provides comprehensive data to support the development and optimization of PSMA-targeted radiotheranostic agents.

High-Resolution Preclinical SPECT/CT and PET Imaging

Preclinical studies have utilized SPECT/CT imaging to evaluate the tumor targeting and biodistribution of radiolabeled this compound and its derivatives. Imaging with [¹¹¹In]In-PSMA-DA1 has demonstrated the ability to clearly visualize PSMA-expressing tumors in preclinical mouse models. While renal radioactivity accumulation was observed with [¹¹¹In]In-PSMA-DA1, the radioactivity level in the kidneys decreased over time.

Further structural modifications, such as the introduction of a lipophilic linker to create PSMA-NAT-DA1 (PNT-DA1), have aimed to enhance tumor uptake and imaging contrast. Preclinical SPECT/CT imaging with [¹¹¹In]In-PNT-DA1 has also enabled clear visualization of tumors. The development of related PSMA-targeting agents also highlights the ongoing efforts to refine imaging properties for both SPECT and PET modalities, with PET generally offering higher sensitivity for visualizing smaller lesions.

Quantitative Imaging Biomarkers for Response Assessment

The application of quantitative imaging biomarkers is a critical area in preclinical research to assess the potential therapeutic response to PSMA-targeted agents like this compound. While specific quantitative imaging biomarker data for this compound in preclinical response assessment were not detailed in the provided sources, the broader field of PSMA-targeted theranostics emphasizes the importance of quantitative imaging. Quantitative analysis of imaging data, such as SPECT/CT, has been associated with survival outcomes in clinical contexts, suggesting the potential for similar correlations in preclinical studies. The development of quantitative PSMA-PET imaging methods and the extraction of imaging biomarkers are actively being pursued to support drug development and assess therapeutic efficacy in both preclinical and clinical settings. Future preclinical studies with this compound are likely to incorporate quantitative imaging techniques to better understand and predict treatment response.

Addressing Challenges in Preclinical Translation

Translating preclinical findings of PSMA-targeted agents to clinical success requires addressing key challenges related to their pharmacokinetic profile and biodistribution. For this compound, as with other similar compounds, optimizing tumor uptake and retention while minimizing accumulation in healthy organs is paramount.

Improving Tumor-to-Background Ratios

Achieving high tumor-to-background ratios is essential for both clear diagnostic imaging and effective targeted therapy. Preclinical evaluations of [¹¹¹In]In-PSMA-DA1 have shown tumor accumulation and retention, and the inclusion of an albumin binder moiety is a strategy employed to enhance blood retention and potentially improve tumor accumulation. Comparative studies have indicated that this compound demonstrates greater tumor uptake and retention than a corresponding compound without an albumin binder. Further modifications, as seen with PSMA-NAT-DA1, have aimed to further increase PSMA affinity and tumor accumulation, leading to improved tumor-to-background characteristics in preclinical models.

Specific preclinical data on tumor accumulation for this compound and PSMA-NAT-DA1 include:

| Compound | PSMA Affinity (Kd) | Tumor Accumulation (%ID/g at 48h) |

| [¹¹¹In]In-PSMA-DA1 | 89.4 nM | Not specified at 48h in snippets; greater than non-ALB compound |

| [¹¹¹In]In-PNT-DA1 | 8.20 nM | 131.6% |

Note: Tumor accumulation for [¹¹¹In]In-PSMA-DA1 at 48h was not explicitly provided in the search snippets, only that it was greater than a non-ALB compound and that [¹¹¹In]In-PNT-DA1 showed markedly high tumor accumulation at this time point.

Minimizing Off-Target Organ Accumulation

Off-target accumulation in healthy tissues is a significant challenge that can lead to potential toxicity and limit therapeutic efficacy. Preclinical studies with [¹¹¹In]In-PSMA-DA1 have noted renal radioactivity accumulation, although this decreased over time. Moderate lung accumulation was also observed with [¹¹¹In]In-PSMA-DA1. Minimizing uptake in organs like the kidneys and salivary glands, which are known to express PSMA, is an ongoing area of research for PSMA-targeted agents. Strategies to reduce off-target uptake while maintaining high tumor accumulation are crucial for the successful translation of this compound and similar compounds.

Development of Predictive Preclinical Models for PSMA-Targeted Theranostics

Preclinical evaluation of this compound and its derivatives relies on the use of relevant in vivo models, primarily tumor-bearing mice, to assess their targeting capabilities and therapeutic effects. LNCaP xenograft models, which are derived from a human prostate cancer cell line expressing PSMA, have been utilized to study the biodistribution, imaging properties, and antitumor effects of this compound and PSMA-NAT-DA1. These models allow for the assessment of tumor uptake, retention, and the evaluation of tumor growth inhibition upon administration of therapeutic radioisotopes like ²²⁵Ac or ⁹⁰Y conjugated to the PSMA-targeting ligand. The data obtained from these predictive preclinical models are essential for understanding the potential efficacy and pharmacokinetics of this compound before considering clinical applications.

Q & A

Q. How to structure a data management plan (DMP) for Psma-DA1 research?

- Methodological Answer : Define data types (raw, processed) and storage formats (e.g., .csv, .fasta). Use version control (Git) for code and metadata. Assign DOIs to datasets via repositories like Figshare. Include a data dictionary explaining variables (e.g., "IC50_PSMA") and ethical sharing restrictions .

Q. What are the best practices for visualizing this compound's pharmacokinetic (PK) data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.